molecular formula C9H8ClN3 B13297616 4-chloro-2-(1H-pyrazol-5-yl)aniline

4-chloro-2-(1H-pyrazol-5-yl)aniline

Cat. No.: B13297616
M. Wt: 193.63 g/mol
InChI Key: SFFHRYSDGAQNIA-UHFFFAOYSA-N
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Description

4-chloro-2-(1H-pyrazol-5-yl)aniline is a heterocyclic aromatic compound that features a pyrazole ring substituted with a chloro group and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1H-pyrazol-5-yl)aniline typically involves the reaction of 4-chloroaniline with pyrazole derivatives under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1H-pyrazol-5-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-(1H-pyrazol-5-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-(1H-pyrazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(1H-pyrazol-1-yl)aniline
  • 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
  • 2-(1H-pyrazol-5-yl)aniline

Uniqueness

4-chloro-2-(1H-pyrazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

4-chloro-2-(1H-pyrazol-5-yl)aniline

InChI

InChI=1S/C9H8ClN3/c10-6-1-2-8(11)7(5-6)9-3-4-12-13-9/h1-5H,11H2,(H,12,13)

InChI Key

SFFHRYSDGAQNIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=NN2)N

Origin of Product

United States

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